molecular formula C11H9FN2O2 B1407412 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1540541-55-6

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1407412
M. Wt: 220.2 g/mol
InChI Key: BAEDVPPMCZRUIF-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, or 3-Fluorophenylpyrazole-1-carboxylic acid (FPP) is an organic compound used in scientific research and laboratory experiments. It is a heterocyclic compound containing both a pyrazole and a carboxylic acid group. FPP is known for its biological activity, and has been studied for its potential applications in the pharmaceutical, agricultural, and chemical industries.

Scientific Research Applications

Structural and Spectral Investigations

  • Research Focus : The study by Viveka et al. (2016) conducted experimental and theoretical investigations on a similar pyrazole derivative, focusing on its structural and spectral properties. This research contributes to understanding the chemical and physical properties of related compounds, including 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis and Crystal Structure

  • Synthesis Techniques : The work by Loh et al. (2013) provides insights into the synthesis and crystal structure of pyrazole compounds. This research is valuable for understanding the synthesis pathways and structural aspects of compounds like 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Biological and Anticancer Activity

  • Cancer Research : The study by Liu et al. (2016) on a similar compound demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. This suggests potential anticancer applications for related pyrazole derivatives.

Insecticidal Activities

  • Insecticidal Potential : Research by Chen et al. (2014) on aryl pyrazole derivatives containing fluorouracil highlights their significant insecticidal activities. This points to possible insecticidal uses for 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Medicinal Chemistry and Drug Discovery

  • Drug Efficacy Studies : The research by Thangarasu et al. (2019) emphasizes the synthesis and validation of pyrazole derivatives in drug efficacy, including in vitro and cytotoxicity studies, suggesting a role in medicinal chemistry.

Antiproliferative Activities

  • Antiproliferative Properties : Kasımoğulları et al. (2015) explored novel pyrazole-3-carboxylic acid derivatives for their antiproliferative activities against various cell lines, underscoring the therapeutic potential of such compounds (Kasımoğulları et al., 2015).

Synthesis and Coordination Complexes

  • Coordination Chemistry : The synthesis and characterization of pyrazole-dicarboxylate acid derivatives by Radi et al. (2015) provide insights into the coordination properties of these molecules, relevant for understanding the coordination chemistry of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

properties

IUPAC Name

5-(3-fluorophenyl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEDVPPMCZRUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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